molecular formula C₆₂H₈₈CoN₁₄O₁₆P B058072 Nitritocobalamin CAS No. 20623-13-6

Nitritocobalamin

Cat. No. B058072
CAS RN: 20623-13-6
M. Wt: 1375.4 g/mol
InChI Key: UUWYBLVKLIHDAU-UHFFFAOYSA-K
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Description

Nitritocobalamin is a useful synthetic intermediate in the synthesis of Hydroxocobalamin Acetate . It’s a physiological analog of vitamin B12 where the CN group is replaced with OH .


Synthesis Analysis

Vitamin B12, which Nitritocobalamin is a derivative of, can only be produced by fermentation due to the complexity of its chemical synthesis . The main focus of industrial producers over the last few decades has been finding better producer strains and optimizing their bioprocesses .

Scientific Research Applications

Microbial Fermentation Optimization

Nitritocobalamin plays a role in the optimization of microbial fermentation processes. It’s involved in the biosynthesis of Vitamin B12, which is essential for the metabolism of many organisms. The bioprocess strategies for Vitamin B12 production often focus on finding better producer strains and optimizing their bioprocesses for increased production and sustainability .

Nutraceutical Applications

As a nutraceutical, Nitritocobalamin can be found in various supplements. It provides essential nutrients that are crucial for maintaining health. Its role as a vitamin supplement is significant due to its involvement in metabolic processes .

Medical Industry

In the medical industry, Nitritocobalamin’s applications are vast. It is used in the treatment of certain deficiencies and conditions related to Vitamin B12 deficiency, such as pernicious anemia. Its role in the synthesis of red blood cells makes it a vital compound in medical treatments .

Food and Feed Industry

Nitritocobalamin is used in the food and feed industry to fortify foods and animal feeds. It ensures that the nutritional requirements for Vitamin B12 are met, which is particularly important for diets lacking in animal products .

Healthcare Industry

In healthcare, Nitritocobalamin is used for its therapeutic properties. It may be involved in the development of treatments for diseases where Vitamin B12 plays a protective or restorative role .

Biotechnological Research

Nitritocobalamin is used in biotechnological research to study the biosynthesis of cobalamin and its analogs. This research can lead to the discovery of new applications and improved production methods for Vitamin B12 and its derivatives .

Mechanism of Action

Target of Action

Nitritocobalamin, also known as Nitrocobalamin, is a form of Vitamin B12 . The primary targets of Nitritocobalamin are enzymes such as methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis and cellular energy production .

Mode of Action

Nitritocobalamin interacts with its targets in a complex manner. It has been proposed that under the influence of ascorbic acid, Nitritocobalamin is reduced to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form Nitroxylcobalamin .

Biochemical Pathways

Nitritocobalamin is involved in the one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in DNA synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation . It is also involved in the conversion of homocysteine to methionine .

Pharmacokinetics

It is known that vitamin b12, which includes nitritocobalamin, is a highly complex, essential vitamin . It is produced naturally by bacteria and is necessary for DNA synthesis and cellular energy production . More research is needed to fully understand the ADME properties of Nitritocobalamin.

Result of Action

Nitritocobalamin has been shown to have beneficial effects on pancreatic function and fatty acid metabolism in humans . It also has the ability to reduce nitrite ions to nitric oxide, which is important for human liver health . Nitritocobalamin is also known for its ability to inhibit the production of low-density lipoprotein-cholesterol (LDL-C) and cell proliferation in cultured cells .

Action Environment

The action, efficacy, and stability of Nitritocobalamin can be influenced by various environmental factors. For instance, the Nitrate-DAMO (Denitrifying Anaerobic Methane Oxidation) activity of Nitritocobalamin is significantly affected by environmental conditions such as temperature, pH, and dissolved oxygen . More research is needed to fully understand how different environmental factors influence the action of Nitritocobalamin.

properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYBLVKLIHDAU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88CoN14O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20623-13-6
Record name Nitrocobalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20623-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitritocobalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitritocobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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